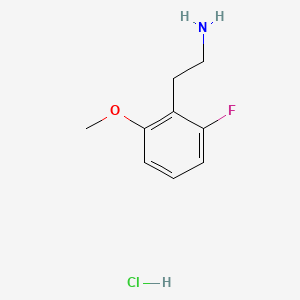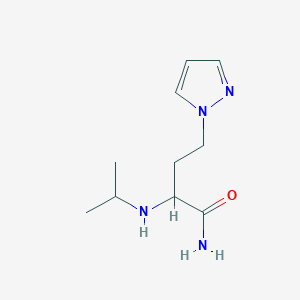
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isopropylamino group and a pyrazolyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of an appropriate pyrazole derivative with an isopropylamine derivative under controlled conditions. The reaction may be catalyzed by specific catalysts to enhance yield and selectivity. For instance, a common synthetic route might involve the use of a Rhodium (III) catalyst for C-H bond functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full range of effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide: A structurally similar compound with a slightly different backbone.
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)pentanamide: Another analog with an extended carbon chain.
Uniqueness
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)4-7-14-6-3-5-12-14/h3,5-6,8-9,13H,4,7H2,1-2H3,(H2,11,15) |
Clé InChI |
AJZCVOYHFVOGHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCN1C=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


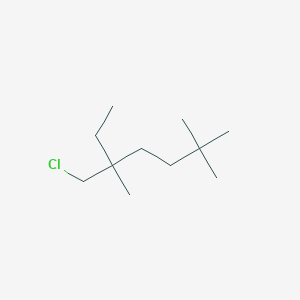
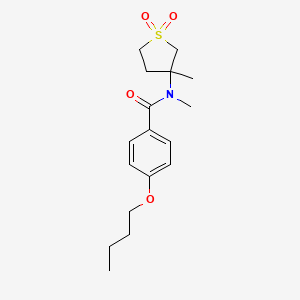
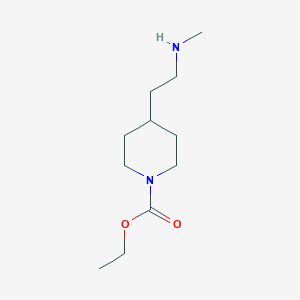
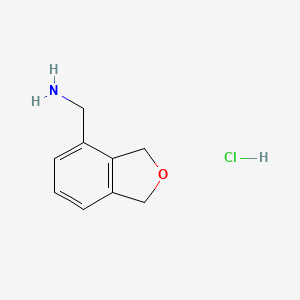
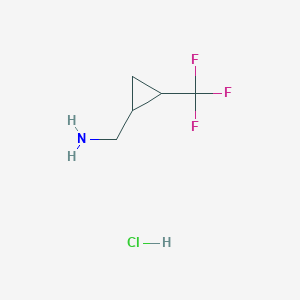
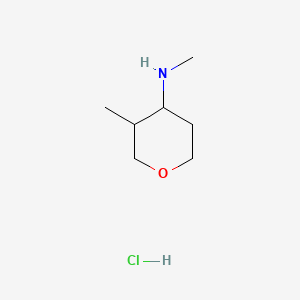

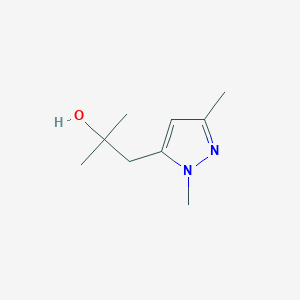
![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)

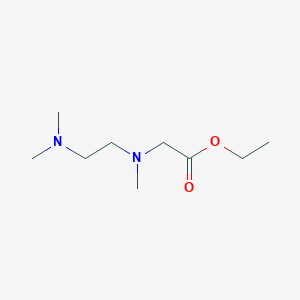
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
